molecular formula C11H11NO3 B079543 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid CAS No. 39629-86-2

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No. B079543
CAS RN: 39629-86-2
M. Wt: 205.21 g/mol
InChI Key: GHTSPNBSVDWGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585886B2

Procedure details

A 10 ml portion of a DMF solution of 500 mg of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was mixed with 935 mg of WSC hydrochloride, 396 mg of HOBt and 500 mg of(1R)-1-naphthylethylamine and stirred at room temperature for 3 days. After completion of the reaction, 100 ml of saturated sodium bicarbonate aqueous solution was added thereto, and the thus formed solid was collected by filtration to obtain 1.01 g of N-(1R)-1-(1-naphthyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide as a colorless solid. EP: 359.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
935 mg
Type
reactant
Reaction Step Two
Name
Quantity
396 mg
Type
reactant
Reaction Step Two
[Compound]
Name
of(1R)-1-naphthylethylamine
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:5][CH:4]([C:13]([OH:15])=O)[CH2:3]1.CC[N:18]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.C(=O)(O)[O-].[Na+]>CN(C=O)C>[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:5][CH:4]([C:13]([NH2:18])=[O:15])[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1CC(CN1C1=CC=CC=C1)C(=O)O
Name
Quantity
935 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
396 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
of(1R)-1-naphthylethylamine
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the thus formed solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O=C1CC(CN1C1=CC=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.